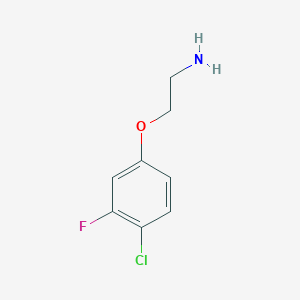

2-(4-Chloro-3-fluorophenoxy)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9ClFNO |

|---|---|

Molecular Weight |

189.61 g/mol |

IUPAC Name |

2-(4-chloro-3-fluorophenoxy)ethanamine |

InChI |

InChI=1S/C8H9ClFNO/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5H,3-4,11H2 |

InChI Key |

LHQNQQXCELLPDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCCN)F)Cl |

Origin of Product |

United States |

Structural Features and Molecular Classification

From a structural standpoint, 2-(4-Chloro-3-fluorophenoxy)ethanamine is classified as an aryloxyethanamine derivative. This classification is determined by its core components: an aryl (aromatic) ring connected to an ethanamine group via an ether linkage (-O-).

The molecule's defining features include:

A Phenoxy Group : A phenyl ring bonded to an oxygen atom.

An Ethanamine Side Chain : An ethyl group (-CH2CH2-) terminating in an amine group (-NH2).

Halogen Substituents : A chlorine atom at the 4th position and a fluorine atom at the 3rd position of the phenyl ring.

The Role of Halogenated Phenoxy Moieties in Synthesis and Design

The presence of chlorine and fluorine atoms on the phenoxy ring is of paramount importance in organic synthesis and molecular design. Halogenation is a widely used strategy in medicinal chemistry to enhance the properties of a lead compound. researchgate.net

Key contributions of halogenated moieties include:

Modulating Lipophilicity : Halogens can increase a compound's ability to dissolve in fats and lipids (lipophilicity). tutorchase.com This property is critical as it affects how a potential drug is absorbed, distributed, metabolized, and excreted by the body. tutorchase.com By enhancing lipophilicity, halogens can improve a compound's bioavailability. tutorchase.com

Enhancing Binding Affinity : Halogen atoms can participate in "halogen bonding," a type of non-covalent interaction similar to hydrogen bonding. nih.gov This allows the halogen to act as a Lewis acid, forming directed interactions with electron-donating groups in biological targets like proteins. acs.org These bonds can increase the potency and specificity of a drug by ensuring a tighter fit within the active site of an enzyme or receptor. tutorchase.comnih.gov

Improving Metabolic Stability : The introduction of halogens, particularly fluorine, can block sites on a molecule that are susceptible to metabolic degradation. tutorchase.com This increases the compound's stability and prolongs its active duration in the body. tutorchase.com

Serving as Versatile Synthetic Handles : From a synthesis perspective, aryl halides are highly versatile building blocks. researchgate.net They serve as key precursors for cross-coupling reactions, allowing for the construction of more complex molecular architectures.

The specific combination of chlorine and fluorine in 2-(4-Chloro-3-fluorophenoxy)ethanamine provides a nuanced tool for molecular design. Fluorine is known for its ability to fine-tune electronic properties and metabolic stability, while chlorine can offer a different steric and electronic contribution, making the dual-halogenated pattern a subject of significant interest. researchgate.netnih.gov

Research Directions for Phenoxyethylamine Analogs

Synthetic Pathways to the 4-Chloro-3-fluorophenoxy Core

Nucleophilic Aromatic Substitution Routes involving Fluorophenols

Nucleophilic aromatic substitution (SNAr) presents a powerful method for the formation of aryl ethers. libretexts.orglibretexts.org In the context of synthesizing the 4-chloro-3-fluorophenoxy core, this would typically involve the reaction of a suitably activated dihalogenated benzene (B151609) with a nucleophile. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. libretexts.orglumenlearning.com

A plausible SNAr strategy for the 4-chloro-3-fluorophenoxy core could start from 1,2-difluoro-4-chlorobenzene. The fluorine atoms are excellent leaving groups in SNAr reactions, often showing higher reactivity than chlorine. masterorganicchemistry.com Reaction with a protected ethanolamine (B43304) equivalent, such as 2-(tert-butoxycarbonylamino)ethanol, in the presence of a strong base like sodium hydride, would lead to the displacement of one of the fluorine atoms. The regioselectivity of this reaction would be a key consideration, influenced by the electronic effects of the chloro and fluoro substituents.

While direct SNAr on a fluorophenol to introduce the chloro group is less common due to the deactivating nature of the phenoxide, sequential SNAr reactions on highly activated systems like dinitrofluorobenzenes are well-documented. nih.gov For instance, 2,4-difluoronitrobenzene (B147775) can react sequentially with different nucleophiles. nih.gov

| Starting Material | Reagent | Product | Key Features |

| 1,2-Difluoro-4-chlorobenzene | Hydroxide (B78521) source (e.g., NaOH) | 4-Chloro-3-fluorophenol (B1349760) | SNAr reaction displacing a fluorine atom. |

| 4,5-Difluoro-1,2-dinitrobenzene | Various nucleophiles | Sequentially substituted products | Demonstrates the principle of sequential SNAr on activated systems. nih.gov |

| 2,4-Dinitrofluorobenzene | Amines, Peptides | N-substituted dinitroanilines | A classic example of SNAr used in peptide chemistry (Sanger's reagent). libretexts.orglumenlearning.com |

Directed Halogenation and Fluorination Strategies for Phenolic Precursors

An alternative approach to the 4-chloro-3-fluorophenoxy core involves the direct halogenation or fluorination of a pre-existing phenolic structure. These methods offer the advantage of building the substitution pattern on a readily available starting material.

One documented synthesis of 4-chloro-3-fluorophenol starts from o-fluoronitrobenzene. guidechem.com This precursor undergoes catalytic hydrogenation to yield 4-amino-3-fluorophenol. Subsequent acylation and further transformation can then introduce the chloro group at the desired position. guidechem.com Another route involves the hydrolysis of p-bromofluorobenzene under basic conditions in the presence of a copper catalyst to yield p-fluorophenol, which could then be selectively chlorinated. google.com

Modern synthetic methods also allow for the direct and selective C-H functionalization of aromatic rings. While specific examples for 4-chloro-3-fluorophenol are not prevalent in the provided literature, the principles of directed ortho-metalation followed by halogenation could be applied. Similarly, electrophilic fluorination reagents could be used on a chlorinated phenol (B47542) to introduce the fluorine atom.

A synthetic pathway for 4-chloro-3-(trifluoromethyl)phenylisocyanate, a related compound, starts with o-chlorotrifluoromethane, which is nitrated and then reduced to an aniline (B41778) derivative. google.com This highlights the multi-step synthetic sequences often required for preparing specifically substituted haloaromatic compounds.

| Precursor | Reaction Sequence | Intermediate/Product | Reference |

| o-Fluoronitrobenzene | 1. Catalytic Hydrogenation 2. Acylation | 4-Amino-3-fluorophenol, then 4-Chloro-3-fluorophenol | guidechem.com |

| p-Bromofluorobenzene | Hydrolysis with NaOH/Na2CO3, Cu catalyst | p-Fluorophenol | google.com |

| o-Chlorotrifluoromethane | 1. Nitration 2. Reduction | 4-Nitro-2-trifluoromethylchlorobenzene, then 4-Chloro-3-trifluoromethylaniline | google.com |

Strategies for Ethanamine Moiety Introduction

Once the 4-chloro-3-fluorophenol core is obtained, the ethanamine side chain can be introduced through several reliable synthetic methods. These strategies primarily involve the formation of an ether linkage followed by the installation of the amine functionality.

Etherification Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. organic-chemistry.org This method is well-suited for attaching the ethylamine (B1201723) precursor to the 4-chloro-3-fluorophenoxy core.

In this approach, 4-chloro-3-fluorophenol is first deprotonated with a suitable base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile and reacts with a two-carbon electrophile bearing a leaving group and a protected or latent amine functionality. A common reagent for this purpose is 2-bromoethanol (B42945) or 2-chloroethanol, which would yield the hydroxylated intermediate, 2-(4-chloro-3-fluorophenoxy)ethanol. The reaction is typically conducted in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide at elevated temperatures (50-100 °C). libretexts.org

The synthesis of a related compound, 4-chloro-3-fluorobenzyl ether, has been described starting from 4-chloro-3-fluorophenol, demonstrating the applicability of etherification reactions on this core structure. guidechem.com

| Reactant 1 | Reactant 2 | Conditions | Product |

| 4-Chloro-3-fluorophenol | 2-Bromoethanol | Base (e.g., K2CO3), Solvent (e.g., Acetone) | 2-(4-Chloro-3-fluorophenoxy)ethanol |

| 4-Chloro-3-fluorophenol | Ethyl sulfate | NaOH solution, 80°C | 4-Chloro-3-fluoro-ethoxybenzene guidechem.com |

Reductive Amination Approaches for Amine Formation

Reductive amination is a highly efficient and versatile method for the synthesis of amines from carbonyl compounds. organic-chemistry.org This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org

To apply this strategy for the synthesis of this compound, the precursor 2-(4-chloro-3-fluorophenoxy)acetaldehyde would be required. This aldehyde can be prepared by the oxidation of the corresponding alcohol, 2-(4-chloro-3-fluorophenoxy)ethanol. The aldehyde is then reacted with ammonia (B1221849) or an ammonia equivalent in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the iminium ion over the starting aldehyde. organic-chemistry.org

The synthesis of the analogous compound, 2-(3-chloro-4-fluorophenyl)acetaldehyde, and its subsequent reduction to the corresponding alcohol or oxidation to the carboxylic acid are known processes, suggesting that the required aldehyde intermediate is synthetically accessible.

| Carbonyl Compound | Amine Source | Reducing Agent | Product |

| 2-(4-Chloro-3-fluorophenoxy)acetaldehyde | Ammonia (NH3) | Sodium cyanoborohydride (NaBH3CN) | This compound |

| Aldehydes/Ketones | Primary/Secondary Amines | Sodium triacetoxyborohydride (NaBH(OAc)3) | Secondary/Tertiary Amines organic-chemistry.org |

Synthesis via Hydroxylated Ethyl Intermediates

As mentioned in the Williamson ether synthesis section (2.2.1), a common and effective strategy is to first synthesize the hydroxylated intermediate, 2-(4-chloro-3-fluorophenoxy)ethanol. This alcohol can then be converted to the desired amine.

There are several methods to transform the terminal hydroxyl group into an amine. A two-step process involving the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source like ammonia or sodium azide (B81097) (followed by reduction) is a standard approach.

Alternatively, the Mitsunobu reaction provides a direct method for the conversion of the alcohol to the amine. This reaction uses triphenylphosphine (B44618) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for nucleophilic attack by a nitrogen nucleophile, such as phthalimide (B116566) or hydrazoic acid. Subsequent deprotection or reduction then reveals the primary amine.

Exploration of Stereoselective Syntheses for Chiral Analogues

The synthesis of chiral analogues of this compound, where the stereocenter is typically at the carbon atom adjacent to the amino group, requires precise control of stereochemistry. The primary strategies employed are asymmetric synthesis and chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the loss of 50% of the material inherent in resolving a racemic mixture. Key methodologies applicable to the synthesis of chiral phenoxyethanamine analogues include biocatalytic and organocatalytic approaches.

Biocatalytic Asymmetric Synthesis: The use of enzymes, particularly transaminases, offers a highly selective method for producing chiral amines. nih.gov In a hypothetical application to a precursor of this compound, a prochiral ketone, 1-(4-chloro-3-fluorophenoxy)propan-2-one, could be subjected to asymmetric reductive amination using a transaminase enzyme. The enzyme, utilizing an amine donor like isopropylamine, would selectively produce one enantiomer of the corresponding chiral amine. The choice of a specific (R)- or (S)-selective transaminase determines the stereochemical outcome.

Table 1: Hypothetical Enantioselective Biocatalytic Amination

| Catalyst | Amine Donor | Substrate Conversion (%) | Enantiomeric Excess (ee, %) | Product Enantiomer |

| (R)-Transaminase A | Isopropylamine | >99 | 98 | (R) |

| (R)-Transaminase B | Alanine | 95 | 99 | (R) |

| (S)-Transaminase C | Isopropylamine | >99 | >99 | (S) |

| (S)-Transaminase D | D-Alanine | 92 | 97 | (S) |

Organocatalytic Asymmetric Synthesis: Chiral organocatalysts, such as those derived from natural products like cinchona alkaloids or synthetic scaffolds like BINOL, can effectively catalyze the formation of chiral amines. nih.gov For instance, an asymmetric allylation of an imine derived from 4-chloro-3-fluorophenoxyacetaldehyde could be catalyzed by a BINOL-derived phosphoric acid to generate a homoallylic amine with high enantioselectivity. nih.gov Subsequent chemical modification of the allyl group would yield the desired chiral ethanamine analogue.

Chiral Resolution

Chiral resolution remains a widely used and practical method for separating enantiomers from a racemic mixture. This technique involves the use of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

A common approach involves reacting racemic this compound with an enantiomerically pure chiral acid, such as (+)-tartaric acid or its derivatives. This reaction forms two diastereomeric salts: [(R)-amine·(R,R)-tartrate] and [(S)-amine·(R,R)-tartrate]. The differential solubility of these salts in a given solvent allows one to crystallize preferentially. After separation, the desired enantiomer is recovered by treating the isolated diastereomeric salt with a base.

Table 2: Illustrative Chiral Resolution of Racemic this compound

| Chiral Resolving Agent | Solvent | Isolated Diastereomer Yield (%) | Optical Purity of Recovered Amine (ee, %) |

| (R,R)-Di-p-toluoyl-tartaric acid | Methanol | 42 | >99 |

| (S,S)-Dibenzoyl-tartaric acid | Ethanol/Water | 39 | 98 |

| (1R)-(-)-Camphor-10-sulfonic acid | Isopropanol | 35 | 97 |

| N-Acetyl-L-leucine | Acetonitrile | 44 | >99 |

This table contains illustrative data based on common outcomes in chiral resolution procedures.

Optimization of Reaction Conditions and Process Development Considerations

Key Optimization Parameters

The synthesis typically involves the Williamson ether synthesis between 4-chloro-3-fluorophenol and a protected 2-aminoethyl halide (e.g., 2-bromoethanamine hydrobromide), followed by deprotection.

Solvent and Base Selection: The choice of solvent and base is critical for the ether synthesis step. Aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are often effective. The base must be strong enough to deprotonate the phenol but not so strong as to cause side reactions. A comparison of common bases reveals significant impacts on yield and reaction time.

Temperature and Reaction Time: Optimization involves finding the lowest possible temperature and shortest reaction time that still afford a high conversion rate. This minimizes energy consumption and the formation of impurities from thermal degradation. For instance, running the reaction at 80°C might provide a complete reaction in 4 hours, whereas at 60°C, it might require 12 hours.

Purification Strategy: On a large scale, chromatographic purification is often undesirable due to high solvent consumption and cost. Developing a process that relies on crystallization or distillation for purification is a key goal. This may involve a solvent-antisolvent system or reactive extraction to remove impurities.

Process Development and Scale-Up

During scale-up, issues not apparent at the lab bench can become significant. mdpi.com

Mixing and Heat Transfer: Ensuring efficient mixing and controlling the temperature of large reaction volumes is crucial, as exothermic or endothermic steps can lead to runaway reactions or incomplete conversion.

Continuous Flow Chemistry: Modern process development often explores the use of continuous flow reactors. researchgate.net These systems offer superior control over reaction parameters, enhanced safety for handling hazardous reagents, and can lead to higher yields and purity. A hypothetical flow process for the Williamson ether synthesis step would involve pumping streams of the phenoxide and the alkylating agent into a heated reactor coil, with the product emerging continuously.

Table 3: Comparison of Batch vs. Hypothetical Flow Process for Ether Synthesis

| Parameter | Batch Process (10 L Scale) | Flow Process (1 L/hour) |

| Reaction Time | 6 hours | 15 minutes (residence time) |

| Temperature | 80°C | 120°C |

| Typical Yield | 85% | 92% |

| Purity (Crude) | 94% | 98% |

| Safety Concerns | Potential for thermal runaway | Minimized risk, small reaction volume at any time |

This table compares a traditional batch process with a hypothetical continuous flow process, highlighting the typical advantages of the latter in a production environment.

The development of robust and efficient synthetic routes is paramount. By carefully selecting stereoselective methods and optimizing process conditions, high-purity chiral and achiral this compound can be produced in a manner suitable for further application.

Reactions Involving the Primary Amine Functionality

The primary amine group in this compound is a key site for nucleophilic reactions, enabling the formation of a variety of important chemical bonds and heterocyclic systems.

Formation of Amides, Ureas, and Sulfonamides

The nucleophilic nature of the primary amine facilitates its reaction with various electrophilic partners to form stable amide, urea (B33335), and sulfonamide linkages. These functional groups are prevalent in many biologically active molecules.

Amides: The reaction of this compound with acyl chlorides or carboxylic acids (in the presence of a coupling agent) yields the corresponding N-[2-(4-chloro-3-fluorophenoxy)ethyl]amides. The reaction with acyl chlorides is typically rapid and proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk A variety of acyl chlorides can be employed, leading to a diverse library of amide derivatives.

Ureas: Unsymmetrical ureas can be synthesized from this compound through several methods. One common approach involves the reaction with an isocyanate. Alternatively, in a one-pot synthesis, Boc-protected amines can be converted into isocyanates in situ, which then react with the primary amine to form the urea derivative. scilit.com Another method involves the Lossen rearrangement of hydroxamic acids in the presence of the amine. scilit.com

Sulfonamides: Sulfonamides are readily prepared by reacting this compound with a sulfonyl chloride in the presence of a base. chemguide.co.ukorganic-chemistry.org This reaction is a standard method for the synthesis of sulfonamide-containing compounds and is applicable to a wide range of sulfonyl chlorides. researchgate.netnih.gov The general scheme for these reactions is presented below.

Table 1: General Reactions of the Primary Amine Functionality

| Reactant | Reagent | Product Class | General Structure of Product |

| This compound | Acyl Chloride (R-COCl) | Amide | R-CO-NH-CH₂CH₂-O-Ar |

| This compound | Isocyanate (R-NCO) | Urea | R-NH-CO-NH-CH₂CH₂-O-Ar |

| This compound | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | R-SO₂-NH-CH₂CH₂-O-Ar |

| Ar = 4-Chloro-3-fluorophenyl |

Heterocyclization Reactions Utilizing the Amine Group

The primary amine of this compound can serve as a key nucleophile in the construction of various heterocyclic rings, which are core structures in many pharmaceutical agents. For instance, reactions with dicarbonyl compounds or their equivalents can lead to the formation of pyrroles or other nitrogen-containing heterocycles. While specific examples for this exact molecule are not prevalent in the searched literature, the general reactivity of primary amines in such cyclization reactions is well-established. valpo.eduorganic-chemistry.org For example, the reaction of an amine with a 1,4-dicarbonyl compound can yield a substituted pyrrole. Similarly, reaction with appropriate precursors can lead to the formation of other heterocycles like pyrazoles or triazoles.

Alkylation and Acylation Processes

Alkylation: The direct alkylation of the primary amine of this compound with alkyl halides can be challenging to control. The initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. youtube.com Reductive amination provides a more controlled method for the synthesis of secondary and tertiary amines. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ.

Acylation: As discussed in section 3.1.1, acylation of the primary amine with acyl chlorides is a straightforward and efficient process to form amides. chemguide.co.ukchemguide.co.uk This reaction is generally high-yielding and tolerates a wide range of functional groups on the acyl chloride.

Modifications and Transformations of the Halogenated Aromatic Ring

The 4-chloro-3-fluorophenoxy group presents opportunities for further functionalization through reactions on the aromatic ring, such as electrophilic substitution or metal-catalyzed cross-coupling reactions.

Investigation of Further Electrophilic Aromatic Substitutions

The directing effects of the substituents on the aromatic ring (chloro, fluoro, and the ether linkage) will govern the position of any further electrophilic aromatic substitution. The ether group is an activating, ortho-, para-director, while the halogens (chloro and fluoro) are deactivating, ortho-, para-directors. The interplay of these effects will determine the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts reactions. valpo.edu Given the existing substitution pattern, predicting the exact outcome of further electrophilic substitution can be complex and may lead to a mixture of products. For instance, in related chloro-fluorobenzene systems, the positions for further substitution are influenced by the combined electronic and steric effects of the existing halogens.

Metal-Catalyzed Cross-Coupling Reactions for Structural Diversification

The chloro substituent on the aromatic ring serves as a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling reaction of the aryl chloride with a boronic acid or ester would enable the formation of a new carbon-carbon bond, introducing a variety of aryl or alkyl groups at the 4-position of the phenoxy ring. scilit.comnih.govyoutube.comnih.govyoutube.com While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of appropriate phosphine (B1218219) ligands and reaction conditions can facilitate this transformation.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination offers a route to replace the chlorine atom with a nitrogen-based nucleophile, such as an amine or an amide. organic-chemistry.orgresearchgate.net This palladium-catalyzed reaction is a versatile method for the synthesis of arylamines and their derivatives. This would allow for the introduction of a second amino functionality onto the aromatic ring, further expanding the molecular diversity.

Table 2: Potential Cross-Coupling Reactions on the Aromatic Ring

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Substituted-3-fluorophenoxy derivative |

| Buchwald-Hartwig | R₂NH | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base | 4-(Dialkylamino)-3-fluorophenoxy derivative |

| R represents an organic substituent. |

Derivatization for Complex Molecular Scaffolds and Conjugates

This compound is a valuable synthetic building block in medicinal chemistry and materials science. Its structure, featuring a reactive primary amine, a flexible ether linkage, and a halogenated aromatic ring, offers multiple avenues for chemical modification. The primary amine group, in particular, serves as a crucial handle for derivatization, allowing for its incorporation into a wide array of more complex molecular architectures and bioconjugates. The main strategies for its derivatization focus on forming stable covalent bonds, primarily through acylation to create amides and through reductive amination to generate substituted amines.

The dual halogen substitution on the phenyl ring, with both chloro and fluoro groups, influences the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive motif for inclusion in drug discovery programs. These halogen atoms can serve as sites for further modifications, such as cross-coupling reactions, although derivatization typically commences at the more reactive ethanamine moiety.

Key derivatization reactions involving the primary amine include:

Amide Bond Formation (Acylation): This is one ofthe most common strategies in medicinal chemistry for linking molecular fragments. nih.gov The primary amine of this compound acts as a potent nucleophile, readily reacting with carboxylic acids or their activated forms (like acyl chlorides or esters) to form a stable amide bond. nih.govorganic-chemistry.org This reaction is facilitated by a wide range of coupling reagents, such as those based on carbodiimides or phosphonium (B103445) salts, which activate the carboxylic acid for attack by the amine. nih.gov This strategy is fundamental for building peptides, proteins, and a diverse set of bioactive compounds, including pharmaceuticals and pesticides. researchgate.net The resulting amide linkage is a key structural feature in many drug molecules.

Reductive Amination (Reductive Alkylation): This versatile method converts the primary amine into a secondary or tertiary amine. wikipedia.orgmasterorganicchemistry.com The process involves the initial reaction of the amine with a ketone or an aldehyde to form an intermediate imine (or a hemiaminal), which is then reduced in situ to the corresponding amine. wikipedia.orgorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. masterorganicchemistry.com Reductive amination is a highly efficient, often one-pot procedure that reliably avoids the over-alkylation issues sometimes seen with direct alkylation using alkyl halides. masterorganicchemistry.com This allows for the controlled installation of a wide variety of alkyl or aryl groups, significantly increasing molecular complexity.

These derivatization techniques enable the strategic integration of the 2-(4-chloro-3-fluorophenoxy)ethyl moiety into larger and more functionally diverse molecules. The choice of reaction partner—be it a complex carboxylic acid, a functionalized aldehyde, or a ketone-bearing scaffold—determines the final architecture and intended application of the resulting conjugate or complex molecule.

The following table summarizes the primary derivatization strategies for this compound.

| Reaction Type | Reactant Partner | Key Reagents | Resulting Functional Group | Application in Scaffolds/Conjugates |

|---|---|---|---|---|

| Amide Bond Formation (Acylation) | Carboxylic Acid (R-COOH) | Carbodiimides (e.g., DCC, EDC), Phosphonium Salts (e.g., BOP, PyBOP) | Secondary Amide | Creation of peptide-like structures and incorporation into scaffolds common in pharmaceuticals and bioactive molecules. nih.govresearchgate.net |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R-CO-R') | Reducing Agents (e.g., NaBH(OAc)₃, NaBH₃CN) | Secondary or Tertiary Amine | Forms flexible, stable linkages to other molecular fragments, enabling the synthesis of complex amine-based scaffolds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org |

Computational Chemistry and Mechanistic Investigations of 2 4 Chloro 3 Fluorophenoxy Ethanamine and Analogues

Advanced Molecular Modeling and Conformation Studies

Advanced molecular modeling techniques are instrumental in understanding the three-dimensional structure and conformational flexibility of 2-(4-chloro-3-fluorophenoxy)ethanamine and its analogues. The spatial arrangement of the aryloxy and ethylamine (B1201723) moieties is crucial for its interaction with biological targets.

Conformational analysis of related molecules, such as ethylamine, reveals the existence of multiple stable conformers. missouri.edu For instance, ethylamine exists in both trans and gauche conformations, with the trans form being slightly more stable. missouri.edu The energy difference between these conformers is small, indicating that the molecule can readily interconvert between different shapes. missouri.edu This flexibility is a key determinant of how the molecule can adapt its shape to bind to a receptor. In the case of this compound, the bulky substituted phenoxy group introduces additional rotational bonds, leading to a more complex conformational landscape. Understanding the preferred conformations is essential for predicting its biological activity.

| Compound | Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Ethylamine | trans (Et-1t) | 0.00 | 73.9 |

| gauche (Et-1g) | 1.03 | 13.1 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of molecules like this compound. scielo.brnanobioletters.com DFT calculations can accurately predict various molecular properties, including orbital energies, charge distribution, and reactivity indices.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's kinetic stability and polarizability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

For analogous compounds, DFT calculations have been used to determine these and other quantum chemical parameters. researchgate.net These parameters, such as electronegativity, chemical hardness, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity and potential for interaction with other chemical species. researchgate.net The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations, which visually represents the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. nanobioletters.comresearchgate.net

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to kinetic stability and reactivity |

| Electronegativity (χ) | Measure of an atom's ability to attract shared electrons | Indicates the overall electron-attracting power |

| Chemical Hardness (η) | Resistance to change in electron distribution | A harder molecule has a larger HOMO-LUMO gap |

| Electrophilicity Index (ω) | Measure of the energy lowering upon accepting electrons | Quantifies the global electrophilic nature |

Computational Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation. scielo.brnanobioletters.com Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts are now routinely performed.

For instance, in studies of similar chloro- and fluoro-substituted aromatic compounds, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have shown excellent agreement with experimental FT-IR and NMR spectra. researchgate.net The calculated vibrational frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical method, resulting in a high correlation with experimental wavenumbers. scielo.br Similarly, theoretical NMR chemical shifts, when calculated in the appropriate solvent environment, can accurately reproduce experimental values. nanobioletters.comresearchgate.net These computational predictions are invaluable for assigning spectral peaks and confirming the molecular structure of newly synthesized compounds. scielo.br

| Spectroscopic Technique | Predicted Property | Computational Method | Significance |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies | DFT (e.g., B3LYP) | Confirmation of functional groups and molecular structure |

| Raman Spectroscopy | Vibrational Frequencies | DFT (e.g., B3LYP) | Complementary to IR for structural analysis |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C) | GIAO-DFT | Detailed structural elucidation and assignment |

| UV-Visible Spectroscopy | Electronic Transitions (λmax) | TD-DFT | Understanding electronic structure and conjugation |

Investigation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, crucially, the transition state structures that connect them. For reactions involving aryloxyethylamine derivatives, computational studies can map out the potential energy surface, providing insights into the reaction pathways and the energies required to overcome activation barriers.

For example, the synthesis of this compound likely involves the reaction of 4-chloro-3-fluorophenol (B1349760) with a suitable aminoethylating agent. Computational modeling can be used to explore different synthetic routes, such as a Williamson ether synthesis followed by amination, and to determine the most energetically favorable pathway. By calculating the energies of the transition states, chemists can predict the feasibility of a reaction and optimize the reaction conditions.

In Silico Structure-Activity Relationship (SAR) Analysis of Aryloxyethylamine Derivatives

In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and are highly applicable to the study of aryloxyethylamine derivatives. researchgate.net These computational methods aim to establish a correlation between the chemical structure of a series of compounds and their biological activity.

By systematically modifying the structure of a lead compound, such as this compound, and calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties), it is possible to build a quantitative structure-activity relationship (QSAR) model. This model can then be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent and selective compounds. researchgate.net For aryloxyethylamine derivatives, SAR studies might explore the effects of different substituents on the aromatic ring, variations in the linker chain length, and modifications to the terminal amine group to understand how these changes influence binding to a specific biological target. researchgate.net

Applications in Chemical Biology and Advanced Materials

Development as Molecular Probes for Biological Systems and Signaling Pathways

The distinct physicochemical properties of 2-(4-chloro-3-fluorophenoxy)ethanamine make it a compelling scaffold for the design of molecular probes. The presence of both chlorine and fluorine atoms on the phenyl ring allows for fine-tuning of its electronic and lipophilic characteristics. This is crucial for optimizing a probe's interaction with biological targets and its ability to cross cellular membranes. The terminal amine group provides a convenient handle for conjugation to fluorophores, affinity tags, or other reporter molecules, enabling the visualization and tracking of biological processes.

While direct studies on this compound as a standalone molecular probe are not extensively documented, its structural motifs are present in more complex molecules designed for such purposes. The 4-chloro-3-fluorophenoxy group can be incorporated into larger structures to modulate their binding affinity and selectivity for specific enzymes or receptors involved in signaling pathways.

Role as Precursors and Intermediates in Radiopharmaceutical Synthesis

The field of nuclear medicine relies on the development of radiolabeled compounds for diagnostic imaging and targeted radiotherapy. The structure of this compound is well-suited for its use as a precursor in the synthesis of radiopharmaceuticals. The fluorine atom can be replaced with a radioactive isotope of fluorine, such as fluorine-18 (B77423) (¹⁸F), a widely used positron emitter in Positron Emission Tomography (PET).

The synthesis of such radiotracers would typically involve a nucleophilic substitution reaction where the amine group of this compound, or a derivative thereof, is protected, followed by the introduction of ¹⁸F. The resulting ¹⁸F-labeled compound can then be deprotected and purified for use in PET imaging studies. These imaging agents can be designed to target specific biological markers associated with diseases like cancer, neurodegenerative disorders, or cardiovascular conditions. The presence of the chloro- and fluoro- substituents on the aromatic ring can influence the metabolic stability and pharmacokinetic profile of the final radiopharmaceutical.

Integration into Bioactive Hybrid Molecules and Conjugates

The chemical reactivity of the primary amine in this compound makes it an ideal building block for the synthesis of bioactive hybrid molecules and conjugates. This strategy involves linking the compound to other pharmacologically active moieties to create novel therapeutic agents with improved properties.

For instance, the amine can be acylated to form an amide bond with a carboxylic acid-containing drug, creating a prodrug or a new chemical entity with a different biological activity profile. A notable example is the formation of N-[(3S)-4-[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-3-hydroxy-1-bicyclo[2.2.2]octanyl]acetamide. In this complex molecule, the 2-(4-chloro-3-fluorophenoxy)acetyl moiety, which can be derived from this compound, is conjugated to a bicyclooctane scaffold. Such hybrid molecules are often designed to interact with specific biological targets with high affinity and selectivity.

Table 1: Examples of Bioactive Molecules Incorporating the 2-(4-Chloro-3-fluorophenoxy) Moiety

| Compound Name | CAS Number | Molecular Formula | Application/Significance |

| N-[(3S)-4-[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-3-hydroxy-1-bicyclo[2.2.2]octanyl]acetamide | 2144475-17-0 | C₂₄H₂₄Cl₂F₂N₂O₅ | Research chemical, potential for bioactive properties due to its complex structure. tcichemicals.com |

Exploration in Non-Biological Advanced Materials Science (e.g., polymers, sensors)

The applications of this compound are not limited to the life sciences. Its unique electronic and structural properties also make it a candidate for incorporation into advanced materials. The aromatic ring with its halogen substituents can impart specific properties such as flame retardancy or altered refractive indices to polymers.

The primary amine group allows for the compound to be used as a monomer in polymerization reactions, leading to the formation of polyamides or polyimides. These polymers may exhibit enhanced thermal stability and chemical resistance due to the presence of the halogenated aromatic groups.

Furthermore, the potential for this compound to interact with various analytes through its functional groups opens up possibilities for its use in the development of chemical sensors. The phenoxy and amine moieties can act as binding sites for specific ions or molecules, and a change in this interaction could be transduced into a measurable signal, such as a change in fluorescence or electrical conductivity. While this area of research is still nascent, the foundational properties of this compound suggest a promising future in materials science.

Future Perspectives and Emerging Research Avenues for 2 4 Chloro 3 Fluorophenoxy Ethanamine Research

Innovative Synthetic Strategies for Enhanced Efficiency and Sustainability

The future of synthesizing 2-(4-Chloro-3-fluorophenoxy)ethanamine and its analogs lies in the development of more efficient and environmentally benign chemical processes. Traditional multi-step syntheses can be resource-intensive. Future strategies will likely focus on:

Catalytic C-O and C-N Cross-Coupling Reactions: Modern catalysis offers powerful tools for forming the key ether and amine linkages in the molecule. The use of copper- or palladium-catalyzed cross-coupling reactions can provide milder reaction conditions and higher yields compared to classical methods. For instance, the etherification of 4-chloro-3-fluorophenol (B1349760) with a suitable 2-aminoethyl synthon could be optimized using advanced catalytic systems.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Implementing flow chemistry for the synthesis of this compound could lead to higher throughput and more consistent product quality.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can offer unparalleled stereoselectivity and reduce the need for protecting groups and harsh reagents. Exploring enzymes for the formation of the ether linkage or the resolution of enantiomers could be a promising green chemistry approach.

A key precursor for the synthesis is 2-fluoro-3-chlorophenol. Recent advancements have identified a new process for preparing this intermediate, which can be valuable for the synthesis of active fungicidal and pharmaceutical ingredients. google.com

Rational Design of New Chemical Entities based on the Aryloxyethylamine Scaffold

The aryloxyethylamine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds. researchgate.net This provides a strong foundation for the rational design of new chemical entities derived from this compound. Future design strategies will likely involve:

Bioisosteric Replacements: The chlorine and fluorine atoms on the phenyl ring, as well as the ethylamine (B1201723) side chain, can be systematically replaced with other functional groups to fine-tune the compound's physicochemical properties and biological activity. For example, replacing the chlorine with a bromine or a trifluoromethyl group could modulate lipophilicity and electronic properties.

Structure-Based Drug Design (SBDD): If a specific biological target for this compound is identified, SBDD techniques can be employed. This involves using the three-dimensional structure of the target protein to design molecules that bind with high affinity and selectivity.

Fragment-Based Drug Discovery (FBDD): This approach involves screening small chemical fragments to identify those that bind to the target protein. These fragments can then be grown or linked together to create more potent lead compounds based on the aryloxyethylamine scaffold.

Research on related aryloxyethylamine derivatives has shown their potential as neuroprotective agents for conditions like ischemic stroke. nih.gov This provides a strong rationale for designing new analogs of this compound for neurological targets.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The exploration of the chemical space around this compound can be dramatically accelerated by integrating high-throughput screening (HTS) and automated synthesis.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target. nih.gov By creating a library of analogs of this compound, HTS can be used to quickly identify "hit" compounds with desired activities. nih.gov This technique has been successfully used to identify small molecules that can enhance the therapeutic effects of oligonucleotides. nih.gov

Automated Synthesis: Automated synthesis platforms can rapidly generate libraries of related compounds, significantly reducing the time and effort required for manual synthesis. This technology, combined with HTS, creates a powerful cycle of design, synthesis, and testing that can accelerate the drug discovery process.

| Technology | Application in this compound Research | Potential Outcome |

| High-Throughput Screening (HTS) | Rapidly screen a library of aryloxyethylamine analogs for biological activity. | Identification of "hit" compounds with desired therapeutic effects. nih.gov |

| Automated Synthesis | Quickly synthesize a diverse library of derivatives of the lead compound. | Accelerated structure-activity relationship studies. |

Exploration of Novel Target-Specific Applications in Chemical Biology

The unique chemical structure of this compound, with its halogenated aromatic ring and flexible ethylamine side chain, makes it an interesting candidate for development as a chemical probe to investigate biological systems.

Target Identification: If this compound exhibits a desirable biological effect, identifying its molecular target within the cell is a crucial next step. Techniques such as affinity chromatography, photo-affinity labeling, and activity-based protein profiling can be employed.

Chemical Probes: Once a target is identified, derivatives of this compound can be synthesized with reporter tags (e.g., fluorescent dyes, biotin) to create chemical probes. These probes can be used to visualize the target protein in cells and tissues, providing valuable insights into its function and localization.

The aryloxyethylamine scaffold has been incorporated into compounds showing neuroprotective effects, suggesting that neuronal proteins could be a key area of investigation for target-specific applications. researchgate.netnih.gov

Computational-Driven Discovery of Structure-Property Relationships

Computational chemistry and cheminformatics are becoming indispensable tools in modern drug discovery. For this compound, these approaches can provide valuable insights into its structure-property relationships.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of a series of aryloxyethylamine analogs with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.

Molecular Docking: If the three-dimensional structure of a biological target is known, molecular docking simulations can be used to predict how this compound and its analogs will bind to the target. This can help to rationalize observed structure-activity relationships and guide the design of new compounds with improved binding affinity.

ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs. This can help to identify potential liabilities early in the drug discovery process and guide the design of compounds with more favorable pharmacokinetic profiles.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Chloro-3-fluorophenoxy)ethanamine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling. For example, reacting 4-chloro-3-fluorophenol with 2-bromoethylamine hydrobromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours achieves moderate yields (~40–60%) . Key factors include:

- Base selection: Strong bases (e.g., NaH) improve phenoxide formation but may degrade the amine group.

- Solvent polarity: DMF enhances solubility of aromatic intermediates but requires careful post-reaction purification to remove residuals.

- Temperature control: Excess heat (>110°C) leads to side reactions like dehalogenation or amine oxidation .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of spectroscopic and computational methods:

- NMR spectroscopy: ¹H/¹³C NMR identifies substituent effects; the fluorine atom at the 3-position causes splitting in aromatic proton signals (δ 6.8–7.2 ppm) .

- Mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 217.03 (calculated for C₈H₈ClFNO).

- DFT calculations: Analyze electron density distribution to predict reactivity; the chloro group at the 4-position creates an electron-deficient ring, enhancing electrophilic substitution at the para position .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

Methodological Answer:

- Enzyme inhibition assays: Test against cytochrome P450 isoforms (e.g., CYP3A4) due to the compound’s amine group, which may interact with heme iron .

- Receptor binding studies: Screen for affinity toward serotonin or adrenergic receptors using radioligand displacement assays (e.g., ³H-5HT for serotonin receptors) .

- Cytotoxicity profiling: Use MTT assays on HEK-293 or HepG2 cells to assess baseline toxicity (IC₅₀ values < 100 μM suggest therapeutic potential) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, chain length) affect the compound’s pharmacodynamic and pharmacokinetic properties?

Methodological Answer:

- Halogen replacement: Replacing chlorine with bromine increases lipophilicity (logP +0.5) but reduces metabolic stability in liver microsomes (t₁/₂ decreases by ~30%) .

- Ethylamine chain elongation: Adding a methyl group to the ethylamine backbone (e.g., 2-(4-chloro-3-fluorophenoxy)propanamine) alters receptor selectivity; preliminary data show a 2-fold increase in α₂-adrenergic receptor binding .

- Fluorine position: Moving fluorine to the 2-position (e.g., 2-(4-chloro-2-fluorophenoxy)ethanamine) reduces steric hindrance, improving solubility (logS increases by 0.3) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Batch variability analysis: Compare purity (>98% by HPLC) and stereochemical consistency (chiral HPLC) across studies. Contradictions in enzyme inhibition (e.g., conflicting IC₅₀ values) often arise from impurities .

- Species-specific assays: Test activity in human vs. rodent cell lines; e.g., discrepancies in CYP inhibition may reflect interspecies metabolic differences .

- Orthogonal validation: Confirm receptor binding data using SPR (surface plasmon resonance) alongside radioligand assays to rule out false positives .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation design?

Methodological Answer:

- pH-dependent degradation: At pH < 3, the ethylamine group protonates, reducing hydrolysis but increasing precipitation risk. At pH > 8, the phenoxy ether bond cleaves (t₁/₂ < 24 hours) .

- Thermal stability: Store at –20°C in anhydrous DMSO; >25°C accelerates oxidation, forming a nitroso byproduct detectable via LC-MS .

- Lyophilization feasibility: Formulate with cryoprotectants (e.g., trehalose) to prevent aggregation during freeze-drying .

Q. What computational tools are most effective for predicting metabolite profiles?

Methodological Answer:

- In silico metabolism prediction: Use Schrödinger’s ADMET Predictor or GLORYx to identify primary metabolites (e.g., N-dealkylation or hydroxylation at the 4-chloro position) .

- Docking simulations: AutoDock Vina models interactions with CYP2D6 active sites, predicting demethylation as a major pathway .

- Machine learning: Train models on PubChem BioAssay data to prioritize metabolites for experimental validation .

Q. How can researchers optimize solubility without compromising target binding affinity?

Methodological Answer:

- Salt formation: Prepare hydrochloride salts (e.g., this compound HCl) to enhance aqueous solubility (up to 15 mg/mL) while maintaining receptor affinity .

- Co-solvent systems: Use PEG-400/water (1:1) for in vitro assays; this reduces logP by 1.2 without affecting IC₅₀ values .

- Prodrug design: Introduce a succinate ester at the amine group, which hydrolyzes in vivo to release the active compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.